molecular formula C20H21NO3S B2751717 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-phenylmethanesulfonamide CAS No. 1421527-84-5

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-phenylmethanesulfonamide

Cat. No.: B2751717
CAS No.: 1421527-84-5
M. Wt: 355.45
InChI Key: OESVUKGGHVDNEP-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-phenylmethanesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a sulfonamide functional group, a privileged structure in pharmaceutical development known for its versatility in interacting with biological targets . The molecular architecture, which incorporates a naphthalene ring system and a hydroxypropyl linker, suggests potential for diverse biological activity. Compounds with sulfonamide moieties have been extensively investigated as inhibitors for various enzymes, including protein kinases, and have shown promise as anti-angiogenic and anti-proliferative agents in preclinical studies . The presence of the naphthalene group may facilitate hydrophobic interactions within enzyme binding pockets, a common feature in many designed enzyme inhibitors . This reagent serves as a valuable building block or intermediate for researchers exploring new therapeutic agents, particularly in oncology and targeted therapy applications. It is also a crucial candidate for virtual screening and computational studies, where its properties can be predicted using advanced chemoinformatic methods to assess its potential as a lead compound . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c22-20(19-12-6-10-17-9-4-5-11-18(17)19)13-14-21-25(23,24)15-16-7-2-1-3-8-16/h1-12,20-22H,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESVUKGGHVDNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common approach is the reaction of 3-hydroxypropyl naphthalene with phenylmethanesulfonyl chloride under controlled conditions to form the desired sulfonamide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, specific solvents, and temperature control to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-phenylmethanesulfonamide exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell survival and death.

2. Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective properties, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to mitigate oxidative stress and inflammation in neuronal cells, thereby preserving cell viability and function.

3. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies

Study Objective Findings
Study 1Evaluate anticancer effectsSignificant reduction in cell viability in breast cancer cell lines (MCF-7) after treatment with the compound.
Study 2Assess neuroprotective potentialThe compound reduced neuronal cell death in models of oxidative stress, indicating potential for neuroprotection.
Study 3Investigate anti-inflammatory effectsMarked decrease in TNF-alpha and IL-6 levels in treated macrophages compared to control groups.

Drug Development Potential

This compound is being explored as a lead compound for the development of new therapeutic agents. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

1. Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies aim to identify the optimal structural modifications that enhance biological activity while minimizing toxicity. These studies focus on varying the naphthalene moiety and substituents on the sulfonamide group.

2. Formulation Development
Efforts are being made to develop effective drug delivery systems for this compound, including nanoparticles and liposomal formulations, which could improve bioavailability and targeted delivery to tumor sites.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-phenylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Sulfonyl Group Key Substituents Molecular Features Potential Applications
Target Compound Phenylmethanesulfonyl 3-hydroxy, naphthalen-1-yl Hydroxyl for H-bonding; fused aromaticity Fluorescence probes, drug design
N-(3-(naphthalen-1-ylamino)propyl)propane-1-sulfonamide (2a) Propane-1-sulfonyl Naphthalen-1-ylamino Aliphatic sulfonyl; no hydroxyl group NIR fluorescence imaging
4-methyl-N-(3-(naphthalen-1-ylamino)propyl)benzenesulfonamide (2b) 4-methylbenzenesulfonyl Naphthalen-1-ylamino Electron-donating methyl group NIR fluorescence imaging
N-(3-(naphthalen-1-ylamino)propyl)-4-nitrobenzenesulfonamide (2c) 4-nitrobenzenesulfonyl Naphthalen-1-ylamino Electron-withdrawing nitro group NIR fluorescence imaging
N-(3-acetylphenyl)-1-phenylmethanesulfonamide Phenylmethanesulfonyl 3-acetylphenyl Acetyl for lipophilicity; no naphthalene Unknown; structural analog

Electronic and Physicochemical Properties

  • Target Compound : The naphthalene group enhances π-π stacking interactions, while the hydroxyl group improves aqueous solubility compared to purely aromatic analogs. The phenylmethanesulfonamide moiety offers moderate electron-withdrawing effects.
  • Compound 2b : The methyl group donates electrons, reducing sulfonamide reactivity and possibly enhancing membrane permeability.
  • N-(3-acetylphenyl)-1-phenylmethanesulfonamide : The acetyl group introduces ketone functionality, which may participate in redox reactions or serve as a hydrogen-bond acceptor.

Functional and Application Differences

  • Fluorescence Properties: Compounds 2a–c are utilized as near-infrared (NIR) fluorescence probes due to their extended conjugation and tunable electron effects .
  • Biological Interactions : The hydroxyl group in the target compound may improve binding to hydrophilic targets (e.g., enzymes), whereas 2c ’s nitro group could enhance interactions with electron-deficient biomolecules.

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-phenylmethanesulfonamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{21}NO_2S. The structure includes a naphthalene moiety and a sulfonamide group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide group is known to inhibit certain enzymes, particularly carbonic anhydrases, which play a role in various physiological processes including acid-base balance and fluid secretion.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of carbonic anhydrase, affecting bicarbonate transport and pH regulation in tissues.
  • Receptor Modulation : Potential interactions with various receptors involved in inflammation and pain pathways.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Antinociceptive Activity

Studies have shown that the compound has significant antinociceptive properties. In animal models, it has been effective in reducing pain responses, comparable to established analgesics.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity. It may reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveSignificant pain reduction in animal models
Anti-inflammatoryDecreased cytokine levels
Enzyme inhibitionInhibition of carbonic anhydrase activity

Case Studies

Case Study 1: Analgesic Efficacy
A study conducted on rodents demonstrated that administration of this compound resulted in a marked decrease in pain behavior in response to formalin-induced pain. The results indicated that the compound's efficacy was dose-dependent.

Case Study 2: Inflammation Model
In a model of acute inflammation induced by carrageenan, treatment with the compound led to a significant reduction in paw edema compared to control groups. This suggests its potential utility in treating inflammatory conditions such as arthritis.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound through structural modifications. Computational drug design techniques have been employed to enhance its binding affinity and selectivity towards target enzymes.

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